molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5

4-Oxospiro[2.4]heptane-1-carboxylic acid

Cat. No.: B11918046
CAS No.: 371979-98-5
M. Wt: 154.16 g/mol
InChI Key: LKJSNXCDPCUMFF-UHFFFAOYSA-N
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Description

4-Oxospiro[24]heptane-1-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where a cyclopropane ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[2.4]heptane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropane derivatives with suitable reagents under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Oxospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 4-Oxospiro[2.4]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxospiro[24]heptane-1-carboxylic acid is unique due to its oxo group, which imparts different chemical reactivity and potential biological activity compared to its analogs

Properties

CAS No.

371979-98-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

7-oxospiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11)

InChI Key

LKJSNXCDPCUMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CC2C(=O)O

Origin of Product

United States

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